Ácido (R)-2-bencil-3-(terc-butoxicarbonilamino)propanoico

Descripción general

Descripción

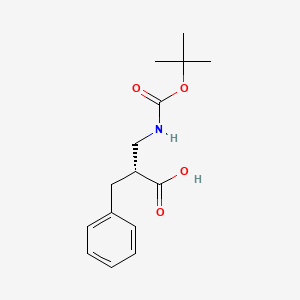

®-2-Benzyl-3-(tert-butoxycarbonylamino)propanoic acid is an organic compound that features a benzyl group, a tert-butoxycarbonyl-protected amino group, and a propanoic acid moiety

Aplicaciones Científicas De Investigación

®-2-Benzyl-3-(tert-butoxycarbonylamino)propanoic acid is used in various scientific research applications:

Chemistry: As a building block in the synthesis of peptides and other complex organic molecules.

Biology: In the study of enzyme-substrate interactions and protein modifications.

Medicine: As a precursor in the synthesis of pharmaceutical compounds.

Industry: In the production of fine chemicals and intermediates for various applications

Mecanismo De Acción

Target of Action

It is known that this compound is a derivative of amino acids , which play crucial roles in various biological processes, including protein synthesis and regulation of anabolic hormones .

Mode of Action

It is known that this compound is used as a starting material in dipeptide synthesis . The compound interacts with its targets through chemical reactions facilitated by coupling reagents .

Biochemical Pathways

As an amino acid derivative, it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .

Pharmacokinetics

It is known that the compound is miscible in acetonitrile, methanol, dimethylformamide (dmf), and dimethyl sulfoxide (dmso), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . These properties may influence its bioavailability.

Result of Action

As an amino acid derivative, it may influence various physiological activities, including the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .

Action Environment

It is known that the compound is stable at room temperature , and its solubility properties may be influenced by the solvent environment .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Benzyl-3-(tert-butoxycarbonylamino)propanoic acid typically involves the protection of the amino group using the tert-butoxycarbonyl (Boc) group. The Boc group is introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out under mild conditions, often at ambient temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes . The use of efficient mixing and temperature control is crucial to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions

®-2-Benzyl-3-(tert-butoxycarbonylamino)propanoic acid undergoes various chemical reactions, including:

Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Benzaldehyde, benzoic acid.

Reduction: Benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

Similar Compounds

®-2-Benzyl-3-amino-propanoic acid: Lacks the Boc protection, making it more reactive.

®-2-Benzyl-3-(carbobenzoxyamino)propanoic acid: Uses a different protecting group (carbobenzoxy) which is removed under different conditions.

Uniqueness

®-2-Benzyl-3-(tert-butoxycarbonylamino)propanoic acid is unique due to its Boc-protected amino group, which provides stability under various reaction conditions and can be selectively deprotected. This makes it a versatile intermediate in organic synthesis and pharmaceutical research .

Actividad Biológica

(R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid, commonly referred to as (R)-Boc-Amino Acid, is a significant compound in the realm of organic synthesis and biological research. This article explores its biological activity, focusing on its applications in peptide synthesis, enzyme interactions, and potential therapeutic uses.

The compound is characterized by:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 279.33 g/mol

- Structural Features :

- A benzyl group that enhances hydrophobic interactions.

- A tert-butoxycarbonyl (Boc) protected amino group, which provides stability during synthesis and can be selectively removed for further reactions.

- A propanoic acid moiety , which contributes to its acidic properties.

The presence of a chiral center makes this compound particularly valuable for asymmetric synthesis, allowing for the production of enantiomerically pure compounds essential in pharmaceuticals.

1. Peptide Synthesis

(R)-2-benzyl-3-(Boc)-aminopropanoic acid serves as a crucial building block in peptide synthesis. The Boc group protects the amino functionality during the formation of peptide bonds, allowing for controlled assembly of complex peptides. This property is vital for:

- Studying Protein Function : By incorporating this amino acid into peptides, researchers can investigate protein interactions and functions.

- Drug Development : Peptides synthesized using this compound can serve as potential therapeutic agents or lead compounds in drug discovery.

2. Enzyme Interactions

The compound's structural characteristics enable it to act as both a substrate and an inhibitor in enzymatic reactions. Key findings include:

- Substrate Role : Its ability to mimic natural substrates allows researchers to study enzyme mechanisms and kinetics.

- Inhibitory Potential : Preliminary studies suggest that (R)-Boc-Amino Acid can inhibit specific enzymes, providing insights into potential therapeutic applications. For instance, its interactions with enzymes involved in cancer cell proliferation are being explored .

3. Asymmetric Catalysis

The chiral nature of (R)-2-benzyl-3-(Boc)-aminopropanoic acid positions it as a candidate for asymmetric catalysis. Its ability to influence reaction pathways could lead to the development of enantioselective synthetic methods for valuable compounds .

Case Studies

Several studies have highlighted the biological significance of (R)-Boc-Amino Acid:

- Study on Enzyme Inhibition : Research indicated that derivatives of this compound could inhibit certain kinases involved in cancer progression. The findings demonstrated a dose-dependent relationship between the concentration of (R)-Boc-Amino Acid and the degree of enzyme inhibition, suggesting potential applications in cancer therapeutics .

- Peptide Therapeutics : A study focused on synthesizing peptides using (R)-Boc-Amino Acid showed promising results in enhancing the stability and efficacy of peptide-based drugs, particularly those targeting metabolic disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Unique Features |

|---|---|

| (R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid | Boc-protected amino group providing stability |

| (R)-2-benzyl-3-amino-propanoic acid | More reactive due to lack of protection |

| (R)-2-benzyl-3-(carbobenzoxyamino)propanoic acid | Different protecting group requiring distinct deprotection conditions |

The unique Boc protection in (R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid allows for selective deprotection under mild conditions, enhancing its utility in various synthetic applications .

Propiedades

IUPAC Name |

(2R)-2-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-10-12(13(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCITKXROAFBAR-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428361 | |

| Record name | (2R)-2-Benzyl-3-[(tert-butoxycarbonyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262301-38-2 | |

| Record name | (2R)-2-Benzyl-3-[(tert-butoxycarbonyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 262301-38-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.